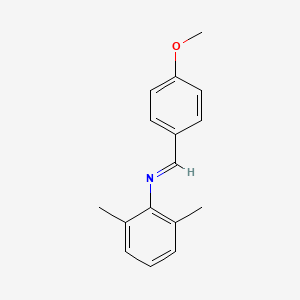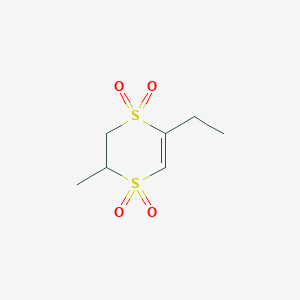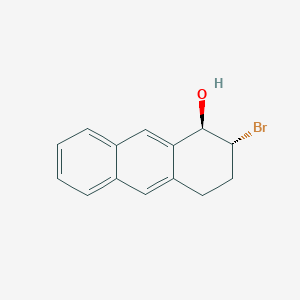
(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol is a chiral organic compound with significant interest in the field of organic chemistry. This compound features a bromine atom and a hydroxyl group attached to a tetrahydroanthracene backbone, making it a versatile intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol typically involves the bromination of 1,2,3,4-tetrahydroanthracene followed by the introduction of a hydroxyl group. One common method is the bromination of 1,2,3,4-tetrahydroanthracene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromo compound is then subjected to hydrolysis to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydroanthracen-1-ol.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3), thiols (RSH), or alkyl halides (R-X) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-bromo-1,2,3,4-tetrahydroanthracen-1-one.
Reduction: Formation of 1,2,3,4-tetrahydroanthracen-1-ol.
Substitution: Formation of various substituted tetrahydroanthracene derivatives.
Applications De Recherche Scientifique
(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-bromocyclopentanol: Similar in structure but with a cyclopentane ring instead of a tetrahydroanthracene backbone.
(1R,2R)-2-bromo-1,2-diphenylethane: Features a diphenylethane backbone with similar bromine and hydroxyl functional groups.
Uniqueness
(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol is unique due to its tetrahydroanthracene backbone, which imparts distinct chemical and physical properties. Its chiral nature and specific functional groups make it a valuable compound in asymmetric synthesis and various research applications.
Propriétés
Numéro CAS |
58679-99-5 |
|---|---|
Formule moléculaire |
C14H13BrO |
Poids moléculaire |
277.16 g/mol |
Nom IUPAC |
(1R,2R)-2-bromo-1,2,3,4-tetrahydroanthracen-1-ol |
InChI |
InChI=1S/C14H13BrO/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-4,7-8,13-14,16H,5-6H2/t13-,14-/m1/s1 |
Clé InChI |
NXSHMJXHMADBDR-ZIAGYGMSSA-N |
SMILES isomérique |
C1CC2=CC3=CC=CC=C3C=C2[C@H]([C@@H]1Br)O |
SMILES canonique |
C1CC2=CC3=CC=CC=C3C=C2C(C1Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile](/img/structure/B14613439.png)
![2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene](/img/structure/B14613450.png)
![N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide](/img/structure/B14613467.png)

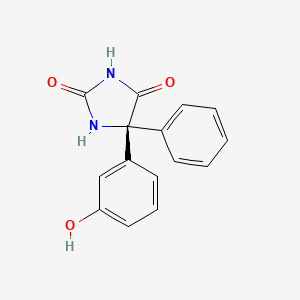
![1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-](/img/structure/B14613477.png)
![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)
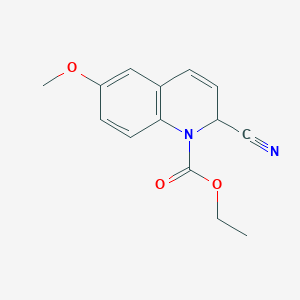


![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)
